molecular formula C15H14FNO B11180610 2-Fluoro-N-(2-phenylethyl)benzamide

2-Fluoro-N-(2-phenylethyl)benzamide

Cat. No.: B11180610
M. Wt: 243.28 g/mol
InChI Key: NKLQTEVEGVFUQY-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H14FNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-phenylethyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the fluorine atom is replaced by other functional groups.

    Oxidation Reactions: Products may include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

2-Fluoro-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(2-phenylethyl)benzamide is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

2-fluoro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H14FNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

NKLQTEVEGVFUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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